(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid
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Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group often used in organic synthesis . It’s used to temporarily prevent a functional group from participating in a reaction . The compound you mentioned seems to be a complex organic molecule that contains this Boc group.
Chemical Reactions Analysis
The Boc group can be removed from a molecule under acidic conditions . This is a common step in synthetic processes after the protected functional group is no longer required to be shielded from reaction conditions .Physical And Chemical Properties Analysis
The Boc group has a molecular weight of 101.12376 g/mol . The properties of your specific compound would depend on the other functional groups present in the molecule.Scientific Research Applications
(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions and the study of cellular signaling pathways. It has also been used in the synthesis of biologically active compounds and as a building block for the development of new drugs. Additionally, this compound has been used as an inhibitor of specific enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (t-boc) group, a component of this compound, is known to act as a protecting group in organic chemistry . It is introduced into a molecule to protect a functional group from undesirable reactions, allowing for chemoselectivity in subsequent chemical reactions .
Mode of Action
The t-Boc group is introduced into a molecule by chemical modification of a functional group . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications
Biochemical Pathways
The t-Boc group’s role in biosynthetic and biodegradation pathways has been noted . It is used in chemical transformations and has implications in nature . .
Advantages and Limitations for Lab Experiments
The main advantage of using (2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid in laboratory experiments is its low toxicity and high purity. Additionally, the compound is relatively easy to synthesize and can be stored at room temperature for extended periods of time. However, the compound is not soluble in water, making it difficult to use in experiments involving aqueous solutions. Additionally, the compound is not very stable and is easily degraded by light and heat.
Future Directions
Given the unique properties of (2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid, there are a number of potential future directions for research. For example, the compound could be used to study the mechanism of action of enzymes and cellular signaling pathways. Additionally, the compound could be used to identify new biologically active compounds and to develop new drugs. Additionally, this compound could be used to study the physiological effects of neurotransmitter release and the regulation of cellular processes. Finally, the compound could be used to develop new methods of synthesis and storage.
Synthesis Methods
(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is synthesized by the reaction of t-butyl isocyanate with pyrrolidine-2-carboxylic acid in the presence of difluoromethane. The reaction is usually carried out in a polar solvent such as acetonitrile, and is typically conducted at temperatures between 0 and 10 degrees Celsius. The reaction is usually complete within one to two days, and yields a product with a purity of greater than 95%.
properties
IUPAC Name |
(2R)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-4-10(11,12)6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKGTPMAQQHAOU-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H]1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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